molecular formula C13H19BrN2OSi B8489196 6-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole

6-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole

Cat. No. B8489196
M. Wt: 327.29 g/mol
InChI Key: RPTUTKUGFWIUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658646B2

Procedure details

In a round-bottomed flask 6-bromo-1H-indazole (0.70 g, 3.55 mmol) was dissolved in DMF (7.5 ml). The reaction mixture was cooled to 0° C. and sodium hydride (60% dispersion in mineral oil, 172 mg, 4.3 mmol) was added). The reaction mixture was warmed to room temperature and stirred for 30 min then cooled back to 0° C. and SEM-Cl (0.76 ml, 4.28 mmol) was slowly added. After the addition was complete, the ice bath was removed and the reaction mixture was warmed to room temperature. After 1.5 h the reaction was quenched with water and extracted with diethyl ether (2×). The combined organic layers were washed twice with water and once with brine then dried over sodium sulfate, filtered and concentrated. The residue was chromatographed over silica gel with EtOAc/Hexanes (gradient 0-10% EtOAc) to give 802 mg (69%) of 6-bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indazole as a light yellow oil.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
172 mg
Type
reactant
Reaction Step Two
Quantity
0.76 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][CH:3]=1.[H-].[Na+].[CH3:13][Si:14]([CH2:17][CH2:18][O:19][CH2:20]Cl)([CH3:16])[CH3:15]>CN(C=O)C>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][N:8]2[CH2:20][O:19][CH2:18][CH2:17][Si:14]([CH3:16])([CH3:15])[CH3:13])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
BrC1=CC=C2C=NNC2=C1
Name
Quantity
7.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
172 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.76 mL
Type
reactant
Smiles
C[Si](C)(C)CCOCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
then cooled back to 0° C.
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
After 1.5 h the reaction was quenched with water
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×)
WASH
Type
WASH
Details
The combined organic layers were washed twice with water and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel with EtOAc/Hexanes (gradient 0-10% EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C2C=NN(C2=C1)COCC[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 802 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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